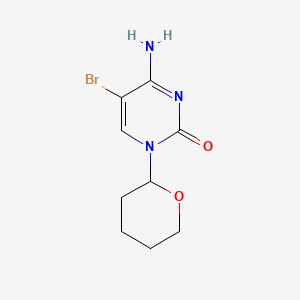
5-Bromo-1-(tetrahydropyran-2-yl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a synthetic compound that features a bromine atom at the 5th position of the cytosine ring and a tetrahydropyran-2-yl group attached to the nitrogen at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:
Protection of Cytosine: The cytosine base is protected by reacting it with tetrahydropyran-2-yl chloride in the presence of a base such as triethylamine.
Bromination: The protected cytosine is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(tetrahydropyran-2-yl)cytosine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Biology: The compound can be used in studies involving DNA modification and repair mechanisms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxycytidine: Another brominated cytosine derivative used in DNA studies.
1-(Tetrahydropyran-2-yl)cytosine: Similar structure but without the bromine atom.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Uniqueness
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is unique due to the combination of the bromine atom and the tetrahydropyran-2-yl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
5580-94-9 |
|---|---|
Molekularformel |
C9H12BrN3O2 |
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14) |
InChI-Schlüssel |
VPNCDRSZEJJPSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=C(C(=NC2=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


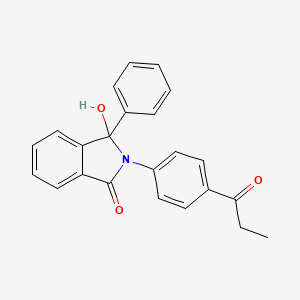

![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
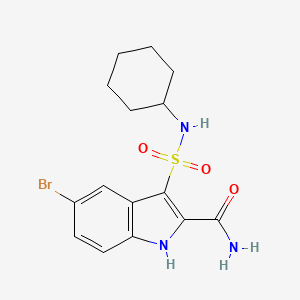
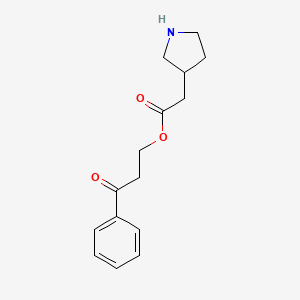
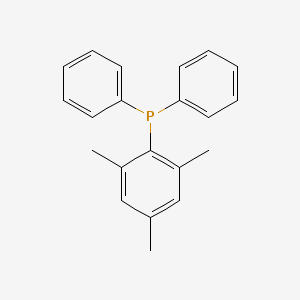

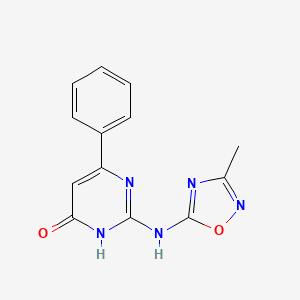
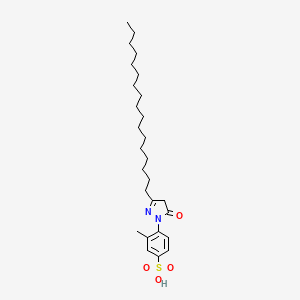
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

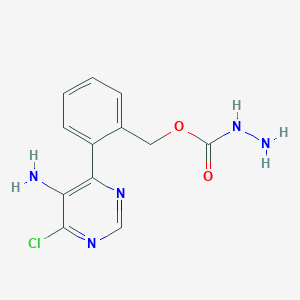
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)

